REACTION_CXSMILES
|
OO.[Br:3][C:4]1[CH:11]=[CH:10][C:7]([CH:8]=[O:9])=[C:6]([F:12])[CH:5]=1.Cl([O-])=[O:14].[Na+].OS([O-])(=O)=O.[K+]>C(#N)C.O>[Br:3][C:4]1[CH:11]=[CH:10][C:7]([C:8]([OH:14])=[O:9])=[C:6]([F:12])[CH:5]=1 |f:2.3,4.5|
|
Name
|
Na2HPO4.12H2O
|
Quantity
|
0.11 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0.34 g
|
Type
|
reactant
|
Smiles
|
OO
|
Name
|
|
Quantity
|
0.41 g
|
Type
|
reactant
|
Smiles
|
BrC1=CC(=C(C=O)C=C1)F
|
Name
|
|
Quantity
|
0.27 g
|
Type
|
reactant
|
Smiles
|
Cl(=O)[O-].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
OS(=O)(=O)[O-].[K+]
|
Name
|
|
Quantity
|
5 mL
|
Type
|
solvent
|
Smiles
|
C(C)#N
|
Name
|
|
Quantity
|
3 mL
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
successively, and stirred at room temperature for 1 hour
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
EXTRACTION
|
Details
|
extracted three times with ethyl acetate
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
the combined extracts were dried over MgSO4
|
Type
|
CUSTOM
|
Details
|
The solvent was evaporated under a reduced pressure
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
BrC1=CC(=C(C(=O)O)C=C1)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.42 g | |
YIELD: PERCENTYIELD | 96% | |
YIELD: CALCULATEDPERCENTYIELD | 95.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |